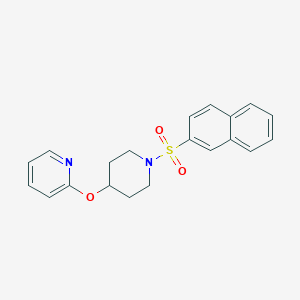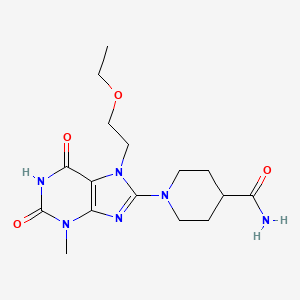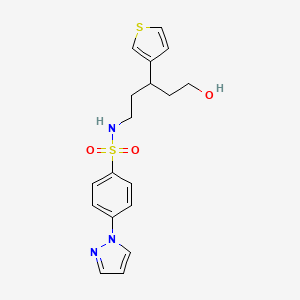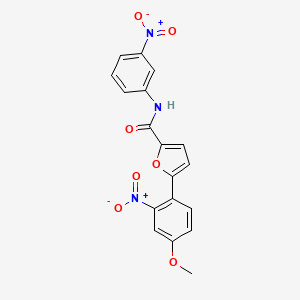
4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine” is an organic molecule that contains a 1,3-dioxolane ring. 1,3-Dioxolane is a type of acetal, which is a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a related compound, “4-(1,3-Dioxolan-2-yl)aniline”, has a molecular weight of 165.19, a density of 1.203g/cm3, and a boiling point of 313.119ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Polymers with Specific Adhesion Properties
Branched poly(ethylene imine) functionalized with quaternary ammonium groups and C12 alkyl chains, synthesized using cyclic carbonates including a similar structure to 4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine, demonstrated unique properties for coating negatively charged surfaces and exhibited bacteriostatic properties against Escherichia coli (Pasquier, Keul, & Moeller, 2005).
Synthesis of 2-Oxazolidinones
The reaction of 5-methylene-1,3-dioxolan-2-ones with various amines, including structures resembling this compound, led to the formation of 4-hydroxy-2-oxazolidinones, highlighting the versatility of these compounds in synthesizing new heterocyclic systems (Chernysheva, Bogolyubov, & Semenov, 1999).
Amine Functionalized Polyglycerols
Hyperbranched aliphatic polyethers containing hydroxyl and amine end groups were synthesized from glycerol carbonate and cyclic carbonate bearing phthalimide moieties. This research demonstrates the potential for producing polymers with specific functional groups, which can be related to the functionalization of compounds like this compound (Parzuchowski et al., 2018).
Chemical Properties in Ribonucleosides
The compound 4,5-di(ethoxycarbonyl)-1,3-dioxolan-2-yl (DECDO), which shares a structural similarity with this compound, was studied for its utility as a protecting group for the 2′-hydroxyl function of ribonucleosides, demonstrating the potential of cyclic carbonates in nucleoside chemistry (Karwowski, Seio, & Sekine, 2007).
Diesel Engine Performance and Emission Characteristics
Research on glycerol derivatives as additives for diesel fuel, including compounds structurally related to this compound, showed promise in reducing emissions and enhancing performance in diesel engines (Oprescu et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-ethylhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-11(4-2,6-5-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIDFRKGLNAOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCN)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

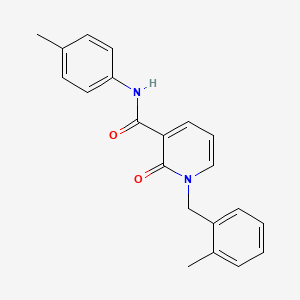

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
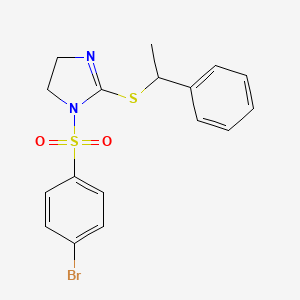
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)
